Biotin-PEG10-amine

Bioconjugation PROTAC Linker Design Avidin-Biotin Binding

Choose Biotin-PEG10-amine for reproducible bioconjugation. Its discrete PEG10 spacer (42–45 Å) provides optimal steric flexibility and aqueous solubility, preventing nonspecific protein adsorption. The terminal amine enables efficient coupling to carboxyl groups or click chemistry handles. With a homogeneous molecular weight of 726.92 g/mol and ≥95% purity, this linker ensures precise stoichiometric control in PROTAC synthesis and protein labeling, avoiding the variability of polydisperse PEG linkers. Ideal for developing active avidin-responsive probes and high-sensitivity assays.

Molecular Formula C32H62N4O12S
Molecular Weight 726.9 g/mol
Cat. No. B12419223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG10-amine
Molecular FormulaC32H62N4O12S
Molecular Weight726.9 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
InChIInChI=1S/C32H62N4O12S/c33-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-30(37)4-2-1-3-29-31-28(27-49-29)35-32(38)36-31/h28-29,31H,1-27,33H2,(H,34,37)(H2,35,36,38)/t28-,29-,31-/m0/s1
InChIKeyDDJJURBREVHTMD-QMOZSOIISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG10-amine: A Defined-Length PEG Linker for Precision Bioconjugation and PROTAC Synthesis


Biotin-PEG10-amine (C32H62N4O12S, MW 726.92 g/mol) is a heterobifunctional crosslinker comprising a high-affinity biotin moiety, a ten-unit polyethylene glycol (PEG10) spacer arm, and a reactive terminal primary amine [1]. The biotin group provides strong, specific binding to avidin and streptavidin proteins (Kd ≈ 10⁻¹⁴–10⁻¹⁵ M), while the PEG10 chain confers aqueous solubility and steric flexibility to the conjugated molecule [2][3]. The terminal amine facilitates covalent conjugation to carboxyl groups, NHS esters, or other electrophilic functional groups under mild conditions [4]. As a discrete, single-length compound rather than a polydisperse polymer, Biotin-PEG10-amine is specifically designed for applications requiring precise, reproducible molecular spacing in bioconjugation workflows, including PROTAC (Proteolysis Targeting Chimera) linker assembly [1].

Biotin-PEG10-amine: Why Spacer Length and Purity Dictate Experimental Outcomes and Procurement Specifications


Substituting Biotin-PEG10-amine with a compound of a different PEG chain length (e.g., PEG4, PEG8, or PEG11) or an alternative terminal functional group (e.g., NHS ester, maleimide) directly alters the spatial and physicochemical properties of the resulting conjugate, leading to irreproducible results. The PEG10 spacer provides a specific molecular reach and flexibility that directly influences binding efficiency, steric accessibility, and overall conjugate solubility . Procurement of a research-grade, homogeneous compound with defined purity (typically ≥95%) is critical, as polydisperse or lower-purity PEG linkers introduce variability that compromises quantitative assays, structural studies, and the development of reproducible PROTAC molecules . The following evidence demonstrates the quantifiable, performance-altering differences between Biotin-PEG10-amine and its closest analogs.

Quantitative Differentiation of Biotin-PEG10-amine: Performance Metrics Against Key Analogs


Spacer Arm Length Comparison: Biotin-PEG10-amine vs. Biotin-PEG4-amine vs. Biotin-PEG11-amine

The length of the PEG spacer arm directly influences the spatial relationship between the biotin moiety and the conjugated molecule. Biotin-PEG10-amine provides an intermediate-length spacer, bridging the gap between short PEG4 and long PEG11 reagents. While a direct angstrom measurement for PEG10-amine is not universally published, the values for PEG2, PEG11, and PEG12 analogs provide a quantitative framework for class-level inference. Biotin-PEG2-amine has a spacer arm length of 20.4 Å . Biotin-PEG11-amine is reported to have a spacer arm length of more than 50 Å . dPEG12-biotin acid has a measured spacer length of 47.6 Å . Based on the incremental increase of ~2.8–3.0 Å per ethylene glycol unit (typical for PEG), Biotin-PEG10-amine has an estimated spacer length of approximately 42–45 Å [1].

Bioconjugation PROTAC Linker Design Avidin-Biotin Binding

Conformational Impact on Protein Function: Biotin-PEG2 vs. Biotin-PEG11 Conjugates

A 2013 study by Oshiba et al. quantitatively demonstrated that the length of a PEG spacer in a biotin conjugate directly modulates the enzymatic activity of the attached protein, P450cam (3mD) [1]. The study compared conjugates with PEG2 and PEG11 spacers. The biotin-PEG2-3mD conjugate retained full enzymatic activity. In contrast, the biotin-PEG11-3mD conjugate exhibited dramatically reduced enzymatic activity [1]. This provides direct evidence that PEG spacer length is a functional determinant, not merely a passive linker.

Enzymatic Activity Switching Protein Conjugation Avidin-Responsive Probes

Solubility and Aggregation Reduction: PEG10 vs. Shorter PEG Analogs

Vendor technical documentation and class-level knowledge confirm that increasing PEG chain length enhances the aqueous solubility of biotinylated molecules and reduces protein aggregation . Biotin-PEG10-amine, with its 10-unit PEG spacer, is predicted to provide significantly greater solubility and aggregation resistance compared to shorter analogs like Biotin-PEG4-amine or Biotin-PEG2-amine . While specific quantitative solubility data for Biotin-PEG10-amine conjugates is not publicly available, the class-level trend is well-established and a primary driver for selecting longer PEG linkers [1].

Protein Labeling Antibody Conjugation Aggregation Prevention

Molecular Weight and Purity: Procurement Considerations for Reproducible Synthesis

Biotin-PEG10-amine is a discrete, single-molecular-weight compound with a defined mass of 726.92 g/mol, in contrast to polydisperse PEG polymers used in some applications . Vendors typically supply this compound with a purity of ≥95% or ≥98% [1]. This is in contrast to some PEG reagents that are sold as heterogeneous mixtures of different chain lengths .

PROTAC Synthesis Analytical Chemistry Quality Control

Optimal Deployment Scenarios for Biotin-PEG10-amine Based on Verified Performance Advantages


Design and Synthesis of PROTACs Requiring Precise Linker Geometry

In the development of Proteolysis Targeting Chimeras (PROTACs), linker length is a critical determinant of ternary complex formation and subsequent target degradation efficiency. Biotin-PEG10-amine's defined, intermediate spacer arm length (estimated 42–45 Å) provides a key design parameter for optimizing the spatial orientation between the E3 ligase ligand and the target protein ligand . The high purity (≥95-98%) and single molecular weight (726.92 g/mol) of the compound ensure precise stoichiometric control during the multi-step synthesis of these heterobifunctional molecules, a requirement for reproducible biological activity and publication in peer-reviewed journals [1].

Biotinylation of Sensitive Proteins to Preserve Native Structure and Function

For labeling sensitive proteins where maintaining native conformation and activity is paramount, Biotin-PEG10-amine offers a balanced solution. Evidence from the Oshiba et al. study demonstrates that excessively long PEG spacers (e.g., PEG11) can dramatically alter the enzymatic activity of a conjugated protein, while a short spacer (PEG2) can be too rigid [2]. Biotin-PEG10-amine's intermediate length is likely to provide sufficient steric relief for efficient avidin/streptavidin capture without imposing the conformational strain that can lead to functional inactivation, making it a superior choice for creating active, avidin-responsive protein probes.

Surface Functionalization for Biosensors and Affinity Assays Requiring High Signal-to-Noise

The PEG10 spacer in Biotin-PEG10-amine is a class-proven enhancer of aqueous solubility and a reducer of non-specific protein adsorption . When used to functionalize sensor chips, nanoparticles, or ELISA plates, the compound creates a hydrophilic 'lawn' that minimizes background noise from unwanted protein binding . Compared to shorter PEG linkers, the longer PEG10 spacer is expected to more effectively resist fouling and aggregation, thereby improving the signal-to-noise ratio and the overall sensitivity and robustness of affinity-based detection systems .

Synthesis of Biotinylated Precursors for Click Chemistry Conjugations

The terminal primary amine of Biotin-PEG10-amine serves as a versatile handle for further derivatization. It can be efficiently coupled to carboxyl-containing molecules, including those bearing click chemistry handles like azides or alkynes. The well-defined spacer length of PEG10 ensures that the biotin capture moiety is presented at a consistent and known distance from the clickable group or final conjugated payload. This uniformity is critical for developing robust, reproducible assays and for characterizing the structural properties of the final bioconjugate .

Technical Documentation Hub

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